vimentin (177-185)
Description
Localization within Vimentin's Core Rod Domain
The rod domain of vimentin (B1176767) is subdivided into distinct coils and linker regions. The precise location of the 177-185 segment is critical to its function and interaction with neighboring domains.
The vimentin rod domain is composed of three α-helical segments: coils 1A, 1B, and 2, which are interconnected by linkers L1 and L12. pnas.orgrcsb.orgkuleuven.be The segment spanning residues 177-185 is situated within Coil 1B. pnas.orgresearchgate.net This coil, along with Coil 1A, forms the first major coiled-coil domain of the vimentin rod. nih.gov The linker L1 connects Coil 1A and Coil 1B, while the L12 linker connects Coil 1B to Coil 2. pnas.orgnih.govnih.gov
| Domain | Residue Boundaries (Approximate) | Function |
| Coil 1A | 102-138 | Forms a coiled-coil with Coil 1B embopress.org |
| Linker L1 | 139-146 | Flexible hinge region researchgate.netuoa.gr |
| Coil 1B | 147-249 | Contains the 177-185 segment pnas.orgresearchgate.net |
| Linker L12 | 250-262 | Connects Coil 1 and Coil 2 pnas.org |
| Coil 2 | 263-406 | Further coiled-coil interactions pnas.org |
The fundamental building block of vimentin filaments is a dimer formed by two parallel vimentin molecules intertwining their central rod domains to form a coiled-coil structure. pnas.orgkuleuven.be The 177-185 region, as part of Coil 1B, directly participates in this α-helical coiled-coil arrangement. pnas.orgnih.gov This structure is characterized by a repeating pattern of amino acids, known as a heptad repeat, which facilitates the hydrophobic interactions that stabilize the dimer. uoa.grpnas.org The majority of the coiled-coil structure in vimentin, including the region containing segment 177-185, exhibits a left-handed twist. pnas.orgrcsb.orgkuleuven.be
Conformational Propensities and Dynamics of the Peptide Segment
The vimentin (177-185) segment, while part of a larger stable structure, exhibits its own conformational tendencies and dynamic properties that are influenced by its local environment.
As part of Coil 1B, the vimentin (177-185) segment is predicted and has been shown through crystallographic studies to adopt an α-helical secondary structure. pnas.orgresearchgate.netnih.gov This helical conformation is essential for its role in forming the coiled-coil dimer. While most of Coil 1B has a canonical left-handed coiled-coil geometry, there are also regions with untwisted, parallel stretches characterized by hendecad repeats. pnas.orgrcsb.orgkuleuven.be
While the core of Coil 1B is relatively stable, the linker regions flanking it, L1 and L12, are known to be highly flexible. nih.govuoa.gr This flexibility is crucial for the higher-order assembly of vimentin filaments, allowing for bending and rotation. plos.org The segment 177-185, being embedded within the more structured part of Coil 1B, is less flexible than the linker regions. However, the entire vimentin filament is a dynamic structure, undergoing constant rearrangements, and even the more stable helical domains can experience conformational changes. nih.govmdpi.com For instance, stretching experiments have shown that at low strains, the α-helical domains can stretch elastically. acs.org
The conformation of vimentin and its constituent peptides can be influenced by various environmental factors. The assembly of vimentin tetramers into filaments is sensitive to ionic strength, temperature, and pH. uoa.gramolf.nlnih.gov For instance, increasing the ionic strength can initiate the assembly of tetramers into unit-length filaments. uoa.grnih.gov
Post-translational modifications (PTMs) also play a significant role in altering the structure and function of vimentin. mdpi.combiorxiv.org Modifications such as citrullination and carbamylation, which can be influenced by environmental factors like smoking, can impact the structure and immunogenicity of vimentin-derived peptides. mdpi.comnih.govresearchgate.net These modifications can alter the charge and hydrogen bonding capacity of the peptide, potentially affecting its conformation and interactions with other molecules. mdpi.com Phosphorylation is another key PTM that can regulate the reorganization of the vimentin filament structure. biorxiv.org
Properties
sequence |
NLAEDIMRL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
vimentin (177-185) |
Origin of Product |
United States |
Structural Architecture and Conformation of Vimentin 177 185
Structural Techniques for Characterizing Vimentin (177-185)
A variety of biophysical and computational techniques have been employed to elucidate the structure of vimentin, providing insights into the conformation of the 177-185 region within the context of the full-length protein and its assembly intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy on Full-Length Vimentin Incorporating the Segment
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful technique for probing protein structure and dynamics. nih.gov In this method, a cysteine residue is introduced at a specific site, which is then covalently modified with a spin label. nih.gov Analysis of the resulting EPR spectra provides information on backbone flexibility and the distances between spin labels. nih.gov
Studies using SDSL-EPR on full-length vimentin have been instrumental in mapping the architecture of the protein. mdpi.com For instance, spin labels introduced at various residues, including those within and flanking the coil 1B domain (which contains the 177-185 segment), have helped to characterize the structure of vimentin dimers and tetramers. pdbj.orgescholarship.org Research has shown that the coil 1B domain, including the vicinity of residues 177-185, forms a rigid, tightly packed coiled-coil structure. pdbj.org Specifically, studies on a vimentin fragment from residues 169 to 193 using SDSL-EPR provided detailed structural information about this part of rod domain 1. researchgate.net The concordance between EPR data and X-ray crystallographic structures of vimentin fragments validates the structural models derived from these combined approaches. researchgate.netnih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Solvent Accessibility and Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that measures the rate of exchange of backbone amide hydrogens with deuterium (B1214612) from a solvent. thermofisher.comthermofisher.com This rate is dependent on the solvent accessibility and the stability of the local secondary structure, providing insights into protein conformation and dynamics. thermofisher.comthermofisher.comacib.at
HDX-MS studies on vimentin have revealed crucial details about the dynamics of filament assembly. mslab-ibb.plibb.edu.pl The technique can identify regions involved in the lateral association of tetramers into unit-length filaments (ULFs) and the subsequent longitudinal annealing into mature filaments. mslab-ibb.pl Regions that become protected from exchange upon assembly are inferred to be at the interface of protein-protein interactions. uni-halle.de For the 177-185 segment, which is part of the stable coiled-coil 1B domain, HDX-MS would be expected to show a low exchange rate in the assembled filament, indicative of a well-structured and less solvent-accessible environment. researchgate.netmslab-ibb.pl This method has been used to demonstrate how post-translational modifications, such as S-glutathionylation at Cys328, can inhibit filament elongation by altering the structural dynamics of key regions, which can be monitored by changes in deuterium exchange. nih.gov
| Vimentin Assembly Stage | Expected HDX Rate in Coil 1B (incl. 177-185) | Structural Inference |
|---|---|---|
| Monomer/Tetramer in solution | Moderate | Partially solvent-accessible, dynamic conformation. |
| Unit-Length Filament (ULF) | Reduced | Involved in lateral association, becoming less solvent-accessible. mslab-ibb.pl |
| Mature Filament | Low | Forms a stable, protected core within the filament. mslab-ibb.plnih.gov |
X-ray Crystallography and NMR Spectroscopy of Synthetic Peptides or Vimentin Fragments
Due to the inherent insolubility and filamentous nature of full-length vimentin, high-resolution structural determination has relied on a "divide-and-conquer" approach, using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on smaller, soluble fragments of the protein. researchgate.netnih.gov
X-ray Crystallography: Crystal structures of various overlapping fragments of the vimentin rod domain have been solved, gradually building a near-complete atomic model. researchgate.net A crystal structure of a vimentin fragment containing a portion of the coil 1B domain (residues 154–181) revealed a classic left-handed coiled-coil structure. researchgate.net Another key structure, of a fragment spanning residues 144-251, which includes the 177-185 segment, showed that it forms a tetramer of two parallel coiled-coil dimers interacting in an antiparallel fashion. pdbj.org This work confirmed that the region is not a flexible linker but part of a continuous, though slightly distorted, coiled-coil. pdbj.org
| PDB Code | Vimentin Residues | Structural Finding | Reference |
|---|---|---|---|
| 3UF1 | 144-251 | Forms a tetramer of two antiparallel, asymmetric coiled-coil dimers. | pdbj.org |
| 3SSU | 154-181 | Reveals a classical left-handed coiled-coil structure. | researchgate.net |
| 1GK4 / 1GK6 | 328-411 / 385-412 | Provided atomic structures for segments of coil 2B. | pdbj.orgembopress.org |
| 3G1E | Coil 1A | Revealed the structure of the vimentin coil 1A segment. | pdbj.org |
Molecular Dynamics Simulations and Computational Modeling
Molecular Dynamics (MD) simulations and computational modeling serve to integrate experimental data from techniques like EPR and crystallography into a complete, dynamic model of the vimentin protein. biorxiv.orgnih.gov These methods allow for the prediction of structural properties and the simulation of processes like mechanical stretching and assembly. plos.orgspringernature.com
MD simulations have been used to model the entire vimentin rod domain, filling in the gaps for regions not resolved by crystallography, such as the linker domains. nih.govnih.gov These models are validated by comparing simulated parameters, like inter-residue distances, with experimental data from SDSL-EPR. nih.govnih.gov Simulations of the vimentin dimer and tetramer show that the coiled-coil domains, including the 1B segment containing residues 177-185, act as stiff rods connected by more flexible linker regions. plos.org This computational work supports a model where the structural integrity of the coiled-coil segments is crucial for the remarkable extensibility and resilience of vimentin filaments. plos.org
Role of Vimentin 177 185 in Vimentin Assembly and Disassembly Dynamics
Contribution to Initial Oligomerization Events
Tetramer Formation and Stability
There is currently no available scientific literature that describes the role of the vimentin (B1176767) (177-185) peptide in the formation or stability of vimentin tetramers.
Unit-Length Filament (ULF) Assembly and Lateral Association
The specific contribution of the vimentin (177-185) peptide to the assembly of ULFs and their lateral association has not been documented in published research.
Involvement in Longitudinal Filament Elongation
End-to-End Annealing of ULFs and Filaments
There is no information available in the scientific literature regarding the involvement of the vimentin (177-185) peptide in the end-to-end annealing of ULFs and filaments.
Role in Radial Compaction and Filament Maturation
The role of the vimentin (177-185) peptide in the radial compaction and maturation of vimentin filaments is not described in current scientific findings.
Regulation of Vimentin Filament Dynamics
Mechanisms of Filament Disassembly and Fragmentation
Vimentin filament disassembly is a complex process that does not simply reverse the assembly pathway. It involves distinct mechanisms, including fragmentation and the controlled dissociation of subunits. While post-translational modifications (PTMs) such as phosphorylation are known to regulate disassembly by destabilizing interactions within the filament, recent studies have revealed that vimentin filaments can also undergo spontaneous fragmentation in the absence of specific severing proteins or PTMs. pnas.orgbiorxiv.orgaps.org
The primary mechanisms underpinning filament disassembly and fragmentation include:
Local Subunit Dissociation: The integrity of the vimentin filament is weakened by the local dissociation of its constituent subunits from the filament lattice. pnas.orgbiorxiv.org Research indicates that a filament is prone to breaking when a critical number of subunits, estimated to be approximately four tetramers, are removed from the same cross-sectional area. pnas.orgbiorxiv.org This local loss of mass creates a weak point that can lead to filament severing.
Influence of Ionic Strength and Dilution: The equilibrium between assembled filaments and soluble subunits is sensitive to environmental conditions. A significant decrease in ionic strength or the use of denaturing agents can induce disassembly. pnas.orgbiorxiv.org Furthermore, diluting pre-assembled filaments shifts the dynamic equilibrium towards disassembly, promoting both filament shortening and fragmentation by reducing the concentration of soluble subunits available for re-association. pnas.orgaps.org
Phosphorylation, a key PTM, facilitates disassembly by reducing the positive charges in the head domain of the vimentin protein, which destabilizes the internal interactions holding the filament together. pnas.orgbiorxiv.orgaps.org
| Factor | Mechanism | Research Finding | Reference |
|---|---|---|---|
| Subunit Dissociation | Local removal of tetramers from the filament lattice creates structural weak points. | Filament breakage tends to occur after the removal of approximately four tetramers from a single cross-section. | pnas.orgbiorxiv.org |
| Spontaneous Breakage | Filaments can fragment without the action of severing proteins or PTMs. | Filaments continuously fragment and reanneal, contributing to network dynamics. The mean bond breaking time is estimated at ~18 hours. | pnas.orgaps.orgresearchgate.net |
| Phosphorylation | Reduces positive charges in the vimentin head domain, destabilizing filament structure. | Regulates disassembly by modifying the exchange rate of subunits toward a higher off-rate. | pnas.orgbiorxiv.orgaps.org |
| Dilution | Shifts the equilibrium toward disassembly by lowering the concentration of soluble subunits. | Diluting preassembled filaments induces both filament thinning (subunit loss) and fragmentation. | pnas.orgaps.org |
Influence on Subunit Exchange within the Filament Network
The vimentin filament network is highly dynamic, characterized by the continuous exchange of subunits between the polymerized filaments and a soluble pool. pnas.orgmdpi.com This process is not restricted to the filament ends but occurs along the entire length of the filament, acting as a form of continuous self-repair that is crucial for maintaining filament integrity over time. pnas.orgbiorxiv.orgresearchgate.net
Key findings regarding subunit exchange include:
Identification of Exchangeable Subunits: The primary oligomeric state of the subunits that are exchanged between the filament and the soluble pool is the tetramer. pnas.orgbiorxiv.org This has been confirmed in studies of both phosphorylated and non-phosphorylated filaments. pnas.orgbiorxiv.org
Two Populations of Subunits: In vitro studies have revealed that vimentin filaments appear to be composed of two distinct populations of subunits. Approximately half of the subunits are exchangeable with the soluble pool, while the other half are immobile and more tightly integrated into the filament structure. pnas.org
Role in Filament Integrity: The constant exchange of tetramers is essential for the self-repair of the filament. pnas.orgbiorxiv.org A soluble pool of vimentin tetramers in equilibrium with the filaments helps to replace dissociated subunits, thereby preventing local fluctuations in subunit density that could otherwise lead to fragmentation. pnas.orgbiorxiv.org
Polymorphism and Subunit Release: Vimentin filaments can exhibit polymorphism, meaning they can assemble with a variable number of tetramers per cross-section. nih.govmdpi.com It has been proposed that filaments containing more than the standard eight tetramers per cross-section may have more loosely bound subunits that are more predisposed to be released and exchanged. nih.govmdpi.comresearchgate.net
| Characteristic | Description | Reference |
|---|---|---|
| Exchanged Unit | The fundamental building block exchanged between filaments and the soluble pool is the tetramer. | pnas.orgbiorxiv.org |
| Location of Exchange | Subunit exchange occurs along the entire length of the filament, not just at the ends. | pnas.orgresearchgate.net |
| Function | Acts as a continuous self-repair mechanism, crucial for maintaining long-term filament integrity and preventing fragmentation. | pnas.orgbiorxiv.org |
| Subunit Populations | Filaments contain both a dynamic, exchangeable population of subunits and a stable, immobile population. | pnas.org |
Impact on the Soluble Vimentin Pool (Tetrameric and ULF forms)
The dynamics of vimentin assembly and disassembly are intrinsically linked to a soluble pool of vimentin precursors. researchgate.net This pool, though representing a small fraction of the total vimentin in a cell (estimated at 1-3%), plays a critical role in the lifecycle of the filaments. pnas.orgbiorxiv.org The primary components of this soluble pool are tetramers and unit-length filaments (ULFs).
Vimentin Tetramers: The tetramer is the smallest stable, soluble oligomer of vimentin found in vivo and is the fundamental building block for filament assembly. pnas.orguoa.grpnas.org In low-salt buffers, purified vimentin exists predominantly as tetramers. pnas.orguoa.grpnas.org This soluble pool of tetramers is in direct equilibrium with the assembled filaments and is essential for the self-repair mechanism that prevents fragmentation. pnas.orgbiorxiv.org While crucial, this pool can be so small under certain in vitro conditions that it is difficult to detect. pnas.orgbiorxiv.org
Unit-Length Filaments (ULFs): ULFs are short, rod-like filament precursors, approximately 60 nm in length, that form rapidly through the lateral association of multiple tetramers (typically eight) when assembly is initiated. nih.govuoa.grpnas.orgjci.org These ULFs are the active elements in filament elongation, as they anneal longitudinally (end-to-end) with each other and with growing filaments to form the extended IF network. nih.govjci.orgnih.govbiorxiv.org There is a dynamic equilibrium between the soluble pool of tetramers and the ULFs, and ULFs themselves can exchange subunits with the soluble tetrameric pool. nih.govmdpi.comresearchgate.net
The existence of this soluble pool of tetramers and ULFs allows for the efficient and rapid remodeling of the vimentin network, providing the plasticity required for cellular functions like migration and division. nih.govresearchgate.net
| Component | Description | Role in Assembly/Disassembly | Reference |
|---|---|---|---|
| Tetramer | Smallest stable soluble vimentin oligomer, formed from two antiparallel dimers. | The fundamental building block for ULF formation and the primary unit of exchange for filament self-repair. | pnas.orgbiorxiv.orgpnas.orguoa.grpnas.org |
| Unit-Length Filament (ULF) | A ~60 nm long filament precursor formed by the lateral association of multiple tetramers. | Elongates filaments through end-to-end annealing; exists in equilibrium with the tetramer pool. | nih.govmdpi.comresearchgate.netuoa.grjci.org |
Molecular Interactions and Recognition Involving Vimentin 177 185
Peptide-Mediated Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most biological processes, creating a complex network that governs cellular function. mdpi.comprimarypeptides.comexplorationpub.com Short peptide sequences often serve as critical motifs that mediate these interactions. mdpi.com The vimentin (B1176767) (177-185) fragment is implicated in such interactions, contributing to the structural integrity of the cell and participating in signaling cascades.
Vimentin, as a whole, interacts with a multitude of proteins. nih.gov While specific binding partners for the 177-185 fragment are not extensively detailed in the provided search results, the broader context of vimentin's interactome suggests potential associations. For instance, a novel linear peptide, CHP (VNTANST), was identified to bind to vimentin on the surface of cancer cells. nih.gov Mass spectrometry analysis confirmed vimentin as a binding partner for this peptide. nih.gov This highlights the potential for specific peptide sequences to recognize and interact with vimentin. Further research is needed to determine if the 177-185 region is directly involved in these or other specific binding events.
The cytoskeleton is a dynamic network of interlinking protein filaments, including actin filaments, microtubules, and intermediate filaments like vimentin. acs.orgnih.govbiorxiv.org The interplay between these components is crucial for cell shape, motility, and intracellular transport. acs.orgnih.govmdpi.com Vimentin filaments are known to interact with both actin and microtubules, either directly or through linker proteins. acs.orgnih.govbiorxiv.orgmdpi.combiorxiv.org
Actin: Vimentin's tail domain has been shown to interact directly with actin, contributing to the mechanical integrity and crosstalk of the cytoskeleton. mdpi.comresearchgate.netbiologists.com The addition of vimentin to actin networks can significantly increase the relaxation time, suggesting weak attractive interactions between the two. harvard.edu While the specific involvement of the 177-185 region in this interaction is not explicitly stated, its location within the rod domain of vimentin, which is crucial for filament assembly and interactions, suggests a potential role. nih.gov
Microtubules: Vimentin filaments and microtubules form closely associated parallel arrays. biorxiv.org Depolymerization of microtubules leads to the collapse of the vimentin network, indicating their interdependence. nih.govbiorxiv.org Vimentin has been shown to stabilize microtubules against depolymerization in vitro through direct interactions. biorxiv.org The interaction between vimentin and microtubules can be mediated by motor proteins like kinesin and dynein, as well as linker proteins. mdpi.combiorxiv.org
Plectin: Plectin is a cytolinker protein that connects intermediate filaments to other cytoskeletal components, including actin filaments and microtubules. biorxiv.orgmdpi.comresearchgate.net Plectin interacts with the rod domain of vimentin. mdpi.com Given that the 177-185 fragment is part of this rod domain, it is plausible that it contributes to the binding interface with plectin. nih.govmdpi.com
Nestin: Nestin is a type VI intermediate filament protein that often co-assembles with vimentin, particularly in embryonic neurons and reactive astrocytes. nih.govmdpi.com Nestin can form heteropolymeric filaments with vimentin as an obligatory partner. mdpi.com This interaction is crucial for the proper organization of the intermediate filament network in these cells. mdpi.com Potential crossbridge elements between intermediate filaments include nestin.
Table 1: Vimentin (177-185) and its Potential Cytoskeletal Interactions
| Interacting Component | Nature of Interaction with Vimentin | Potential Role of Vimentin (177-185) |
|---|---|---|
| Actin | Direct interaction via the tail domain; influences network relaxation time. mdpi.comresearchgate.netbiologists.comharvard.edu | As part of the rod domain, it may contribute to the overall filament structure necessary for interaction. nih.gov |
| Microtubules | Direct stabilization; association mediated by motor and linker proteins. mdpi.combiorxiv.org | Its location within the rod domain suggests a possible role in the structural integrity required for these interactions. nih.gov |
| Plectin | Interaction with the rod domain of vimentin. mdpi.com | Being within the rod domain, this fragment could be part of the binding site for plectin. nih.govmdpi.com |
| Nestin | Co-assembly to form heteropolymeric filaments. mdpi.com | May be involved in the structural conformation that allows for co-polymerization with nestin. mdpi.com |
Vimentin is not merely a structural protein; it also participates in various signaling pathways by interacting with signaling molecules. nih.govphysiology.org For example, vimentin interacts with phosphorylated Erk, a mitogen-activated protein kinase, and protects it from dephosphorylation. nih.gov It also binds to AKT1 kinase and 14-3-3 proteins, thereby influencing cell motility, survival, and cell cycle control. nih.govcellsignal.compnas.org The structural reorganization of the vimentin network can facilitate the redistribution of signaling molecules like CamKIIγ G-2 during smooth muscle contraction. physiology.org While the specific role of the 177-185 fragment in these interactions is yet to be fully elucidated, its position within a key structural domain of vimentin suggests it could be integral to the conformational changes required for these signaling functions. nih.gov
Role as a Potential Interaction Motif for Cytoskeletal Components (e.g., Actin, Microtubules, Plectin, Nestin)
Vimentin (177-185) as an Epitope
An epitope is a specific part of an antigen that is recognized by the immune system, particularly by antibodies, B cells, and T cells. monash.edu The vimentin (177-185) sequence has been identified as an epitope, making it relevant in the context of immunological responses. aacrjournals.org
The vimentin protein can be recognized by various antibodies. Notably, mutated citrullinated vimentin (MCV) can induce the formation of autoantibodies (anti-MCV), which are found in the synovial fluid of individuals with rheumatoid arthritis. aruplab.com These autoantibodies can be of higher sensitivity in the diagnosis of this condition. aruplab.com
Specific monoclonal antibodies have been developed that react with vimentin. For instance, the LN-6 monoclonal antibody reacts with a non-hematopoietic epitope of vimentin. Furthermore, research has shown that antibodies targeting the C-terminal tail domain of vimentin can be effective in blocking the uptake of SARS-CoV-2 pseudoviruses. nih.gov While the 177-185 fragment is not in the C-terminal tail, this demonstrates the principle of targeting specific vimentin domains with antibodies. The immunogenicity of a peptide corresponding to vimentin (177-185) has been noted in the context of cancer vaccine studies. aacrjournals.org
The recognition of vimentin as an antigen has significant implications for the immune response. Extracellular vimentin can modulate the activation of human dendritic cells, which are key antigen-presenting cells. researchgate.net Vimentin can influence the secretion of cytokines by these cells, suggesting a role in directing the nature of the adaptive immune response. researchgate.net
The presentation of antigens to T cells by antigen-presenting cells is a critical step in initiating an adaptive immune response. monash.edu The fact that vimentin (177-185) is an immunogenic peptide implies that it can be processed and presented by major histocompatibility complex (MHC) molecules to T cells. aacrjournals.org Indeed, studies have shown that vimentin can be involved in antigen presentation by B cells. nih.gov The ability of the immune system to recognize this specific fragment of vimentin can lead to T-cell mediated immune responses, which has been explored in the development of cancer immunotherapies. aacrjournals.org
Table 2: Vimentin (177-185) as an Immunological Epitope
| Aspect | Description |
|---|---|
| Antibody Recognition | The vimentin protein is recognized by various monoclonal antibodies and autoantibodies, particularly in autoimmune diseases like rheumatoid arthritis. aruplab.com The 177-185 peptide has been identified as an immunogenic epitope. aacrjournals.org |
| Antigen Presentation | Extracellular vimentin can modulate the function of antigen-presenting cells like dendritic cells. researchgate.net The 177-185 fragment can be presented by MHC molecules to T cells, initiating an adaptive immune response. monash.eduaacrjournals.org |
| Immunological Implications | The recognition of vimentin (177-185) can trigger T-cell mediated immunity, which is relevant for the development of cancer vaccines and understanding autoimmune responses. aacrjournals.orgnih.gov |
Recognition by Antibodies and Autoantibodies
Interaction with Cellular Membranes and Extracellular Components
Vimentin, a protein typically found within the cytoplasm as a key component of the intermediate filament network, also has a significant presence on the outer surface of cells. syr.edumdpi.com This extracellular vimentin is involved in a variety of cellular processes, including interactions with the cell membrane and components of the surrounding extracellular matrix (ECM). The specific peptide fragment, vimentin (177-185), is implicated in these crucial surface-level interactions.
Role in Cell Surface Localization of Vimentin
The translocation of vimentin from the cytoplasm to the cell surface is a complex process that does not follow the classical secretory pathway, as vimentin lacks a typical signal sequence. pnas.orgppm.edu.pl The mechanism is thought to involve unconventional secretion pathways, potentially facilitated by post-translational modifications like phosphorylation, which can lead to the disassembly of vimentin filaments. syr.edumdpi.commdpi.com Cellular stress and the disruption of the intracellular vimentin network have been linked to an increase in cell surface vimentin (CSV). elifesciences.orgnih.govbiorxiv.org
Once externalized, vimentin, including potentially the 177-185 region, can be organized as oligomers on the plasma membrane rather than as full filaments. nih.gov This surface-exposed vimentin is not merely a passive feature; it actively participates in cellular functions. For instance, increased levels of CSV have been associated with enhanced cell adhesion. elifesciences.orgbiorxiv.org The externalization process appears to be a reallocation of existing vimentin in response to cellular signals, rather than requiring new protein synthesis. elifesciences.orgnih.govbiorxiv.org This surface localization is critical, as it positions vimentin to interact directly with the extracellular environment. nih.gov
Binding to Extracellular Matrix Components (e.g., Fibronectin, Vitronectin)
Extracellular vimentin plays a role in mediating cell interactions with the ECM, a network of proteins and glycoproteins that provides structural and biochemical support to surrounding cells. syr.edunih.gov Key components of the ECM that interact with surface vimentin include fibronectin and vitronectin. amsbio.comfrontiersin.org
Fibronectin: This major ECM glycoprotein (B1211001) is crucial for cell adhesion and migration. amsbio.commdpi.com While direct binding studies of the specific vimentin (177-185) fragment are not detailed, the broader interaction between surface vimentin and fibronectin is established. Vimentin can influence the local deposition and organization of fibronectin in the ECM. mdpi.com This interaction is significant in processes like epithelial-to-mesenchymal transition (EMT), where vimentin expression is correlated with a substantial increase in fibronectin binding to intermediate filaments. mdpi.com
Vitronectin: Another key adhesive glycoprotein in the plasma and ECM, vitronectin, binds to integrins and is involved in cell attachment and spreading. nih.gov Activated platelets, for example, expose vimentin on their surface which can then interact with vitronectin. mdpi.com The binding of vitronectin to cells is often mediated by integrin receptors, and this interaction is fundamental for maintaining the integrity of structures like the endothelial barrier. nih.govnih.gov
The interaction of cell surface vimentin with these ECM components suggests its role as an external ligand, promoting cell attachment, spreading, and motility. biorxiv.orgnih.gov
Interaction with Receptors (e.g., Integrins, CD44)
Cell surface vimentin often functions by forming complexes with transmembrane receptors, thereby modulating their activity and downstream signaling. nih.gov
Integrins: These transmembrane receptors are primary mediators of cell-ECM adhesion. nih.govfrontiersin.org Vimentin filaments have been shown to interact directly with the cytoplasmic tails of integrins, such as β1 and β3 integrins. nih.govtypeset.io This interaction is crucial for regulating the strength of cell adhesion, the clustering of integrins, and directional cell migration. nih.govmdpi.comnih.gov Vimentin also plays a role in the trafficking of integrins to the cell surface; phosphorylation of vimentin can regulate the release of integrin-containing vesicles to the plasma membrane. nih.govplos.org This suggests that surface-exposed regions of vimentin could be involved in stabilizing integrin complexes and modulating their ligand-binding activity. nih.gov
CD44: This cell-surface glycoprotein is a major receptor for hyaluronic acid and is involved in cell adhesion and migration. mdpi.commolbiolcell.org Vimentin has been identified as a novel binding partner for CD44 on the surface of endothelial cells. plos.orgnih.govresearchgate.net Specifically, the N-terminal head domain of vimentin provides a direct binding site for CD44. nih.govplos.orgnih.govresearchgate.net This interaction is significant as soluble CD44 levels are often elevated in inflammatory conditions and cancer. nih.govresearchgate.netplos.org The co-expression of surface vimentin and CD44 is frequently observed on metastatic cancer cells and is associated with a vimentin-rich leader cell population in wound repair. molbiolcell.orgnih.gov
Table 1: Summary of Vimentin (177-185) Interactions
| Interacting Molecule | Type | Key Findings | Citations |
|---|---|---|---|
| Cellular Membranes | Cellular Structure | Vimentin externalization is linked to cellular stress and disruption of the internal vimentin network. | elifesciences.orgnih.govbiorxiv.org |
| Cell surface vimentin (CSV) enhances cell adhesion. | elifesciences.orgbiorxiv.org | ||
| Fibronectin | ECM Glycoprotein | Surface vimentin modulates interactions with and deposition of fibronectin. | syr.edumdpi.com |
| Vitronectin | ECM Glycoprotein | Surface vimentin on activated platelets interacts with vitronectin. | mdpi.com |
| Integrins | Transmembrane Receptor | Vimentin interacts with integrin cytoplasmic tails, regulating adhesion strength and trafficking. | nih.govtypeset.ionih.govplos.org |
| CD44 | Transmembrane Receptor | The N-terminal head domain of vimentin binds directly to CD44 on the cell surface. | plos.orgnih.govresearchgate.net |
| Co-expression of surface vimentin and CD44 is noted in metastatic cancer and wound healing. | molbiolcell.orgnih.gov |
Post Translational Modifications Ptms and Their Impact on Vimentin 177 185 Function
Identification of PTMs within or Adjacent to the Vimentin (B1176767) (177-185) Segment
The vimentin (177-185) segment is part of the rod domain, a region critical for the assembly of vimentin into intermediate filaments. nih.gov While many PTMs are concentrated in the head and tail domains, modifications within the rod domain can directly influence filament structure and stability. nih.govfrontiersin.org
Phosphorylation is a key PTM that regulates vimentin filament dynamics, often leading to disassembly. rsc.orgcytoskeleton.com While the majority of well-characterized phosphorylation sites are in the N-terminal head domain, phosphorylation can induce structural changes that propagate to the rod domain. nih.goveuropeanreview.org
Several kinases are known to phosphorylate vimentin, including Rho-associated kinase (ROCK), protein kinase A (PKA), protein kinase C (PKC), and Akt1. cytoskeleton.comscbt.comresearchgate.net For instance, ROCK phosphorylates vimentin at Ser38 and Ser71. nih.gov Studies using site-directed spin labeling and electron paramagnetic resonance (SDSL-EPR) have revealed that phosphorylation in the head domain leads to significant structural alterations in the linker 2 region and the C-terminal half of the rod domain, which includes the 177-185 segment. nih.gov These changes affect the interactions between vimentin dimers, which are the building blocks of the filaments. nih.gov
Table 1: Key Kinases Involved in Vimentin Phosphorylation
| Kinase | Major Phosphorylation Sites | Functional Consequence |
|---|---|---|
| Rho-associated kinase (ROCK) | Ser38, Ser71 | Filament disassembly, regulation of cytokinesis nih.govnih.gov |
| Protein Kinase A (PKA) | Ser38, Ser72, and others | Impaired filament assembly cytoskeleton.com |
| Protein Kinase C (PKC) | Ser6, Ser33 | Regulation of integrin trafficking and cell migration cytoskeleton.com |
| Akt1 | Ser39 | Increased cell motility and invasion, protection from proteolysis cytoskeleton.com |
Citrullination is the conversion of arginine residues to citrulline, a process catalyzed by peptidylarginine deiminases (PADs). frontiersin.orgmdpi.com This modification is significant as it neutralizes the positive charge of arginine, potentially altering protein structure and function. researchgate.netfrontiersin.org Vimentin is a major substrate for PAD enzymes, and its citrullination is implicated in conditions like rheumatoid arthritis. frontiersin.orgresearchgate.net
Citrullination promotes the disassembly of vimentin filaments into soluble forms. researchgate.netresearchgate.netresearchgate.net This occurs because the loss of positive charge on arginine residues can disrupt the electrostatic interactions that stabilize the filament structure. researchgate.net Extracellular citrullinated vimentin has been shown to stimulate fibroblast invasion and tissue remodeling. syr.edu In neutrophils, citrullination is required for the disassembly of the vimentin cytoskeleton, a process also linked to the formation of neutrophil extracellular traps (NETs). biorxiv.org
Besides phosphorylation and citrullination, other PTMs can also affect vimentin's function, although their specific impact on the 177-185 region is less characterized.
Acetylation : This modification of lysine (B10760008) residues neutralizes their positive charge and can alter protein structure and stability. researchgate.net Acetylation of vimentin at Lys120 has been shown to regulate its stability and function, potentially contributing to filament disassembly by reducing electrostatic interactions. researchgate.net
Glycosylation : The addition of sugar moieties to proteins can influence their structure and interactions. The rod II domain of vimentin has lectin-like activity and can bind to β-N-acetylglucosamine (GlcNAc). frontiersin.org Unlike many other PTMs that promote disassembly, glycosylation has been found to be necessary for the assembly of vimentin filaments in cells. nih.gov
Ubiquitination : The attachment of ubiquitin to lysine residues typically targets proteins for degradation, but can also regulate their localization and function. researchgate.net The E3 ligase RNF208 has been shown to target soluble vimentin for ubiquitination and degradation, suppressing metastasis in breast cancer. nih.gov TRIM56 is another E3 ubiquitin ligase that negatively regulates vimentin. nih.gov
Oxidative Modifications : Vimentin is susceptible to oxidative modifications which can occur under conditions of cellular stress. These modifications can influence filament organization and interactions.
Table 2: Summary of Other Relevant PTMs on Vimentin
| PTM Type | Known Site(s) | Reported Effect |
|---|---|---|
| Acetylation | Lys120 | Regulates stability and function, may promote disassembly researchgate.net |
| Glycosylation | Rod II domain | Required for filament assembly nih.govfrontiersin.org |
Citrullination and its Mechanistic Consequences
Functional Consequences of PTMs on Vimentin (177-185)
PTMs within or adjacent to the vimentin (177-185) segment can have profound effects on the peptide's conformation, stability, and its ability to interact with other molecules.
PTMs can induce significant conformational changes in vimentin. Phosphorylation, for example, while occurring primarily in the head domain, triggers allosteric changes that affect the rod domain, leading to filament disassembly. nih.goveuropeanreview.org SDSL-EPR studies have shown that phosphorylation causes structural changes in the linker 2 region and the C-terminal half of the rod, indicating a less stable or more dynamic filament structure. nih.gov
Citrullination, by removing the positive charge of arginine, can disrupt ionic bonds that are crucial for maintaining the coiled-coil structure of the vimentin rod domain. mdpi.comresearchgate.net This leads to a less stable conformation, promoting the disassembly of filaments into soluble oligomers. researchgate.netbiorxiv.org Computational studies on citrullinated vimentin peptides bound to HLA-DRB1 molecules showed that citrullination can impact peptide conformation, although the extent of this change can vary depending on the specific complex. mdpi.com
PTMs on vimentin serve as a regulatory code that dictates its interactions with a wide range of binding partners. europeanreview.org Phosphorylation of vimentin is required for its interaction with 14-3-3 proteins, which in turn can regulate various signaling pathways. rsc.orgcytoskeleton.com For instance, the binding of 14-3-3 to phosphorylated vimentin can sequester 14-3-3, affecting its availability to other target proteins. scbt.com
Citrullination can also create or abolish binding sites. In the context of rheumatoid arthritis, citrullinated vimentin is recognized by autoantibodies, triggering an autoimmune response. frontiersin.orgbiorxiv.org This indicates that citrullination exposes new epitopes that are not present in the native protein. Furthermore, citrullinated vimentin has been shown to interact with the immune system in different ways, for example by binding to Toll-like receptor 4 (TLR4) on neutrophils. biorxiv.org
The lectin-like activity of the vimentin rod II domain allows it to bind to GlcNAc-containing structures, facilitating cell attachment and migration. syr.edu This interaction highlights how the native structure of this region is crucial for certain binding functions, which could be modulated by PTMs.
Influence on Vimentin Assembly and Disassembly Kinetics
The dynamic nature of the vimentin cytoskeleton is crucial for various cellular processes and is tightly regulated by PTMs, which can modulate the equilibrium between soluble vimentin subunits and assembled filaments. researchgate.netnih.gov This regulation is key to the rapid reorganization of the filament network in response to physiological cues. nih.gov
Vimentin assembly is a hierarchical process that begins with the lateral association of tetramers into unit-length filaments (ULFs). nih.govpnas.org These ULFs then anneal longitudinally to form elongated filaments, which subsequently compact radially to create mature 10-nm filaments. aps.orgplos.org Disassembly, conversely, is not a simple reversal but an actively regulated process often involving filament fragmentation and subunit exchange. pnas.org
Several PTMs have been identified as critical regulators of these kinetics:
Phosphorylation: This is the most studied PTM regulating vimentin dynamics. nih.gov Phosphorylation, primarily on serine and threonine residues in the non-α-helical head domain, introduces negative charges that are thought to cause electrostatic repulsion, leading to filament disassembly. nih.gov This process is essential for vimentin reorganization during cell division and migration. nih.gov For instance, kinases such as Protein Kinase A (PKA) and Rho-associated kinase (ROK) phosphorylate vimentin, which impairs filament assembly and promotes disassembly. nih.gov The balance between phosphorylation by kinases and dephosphorylation by phosphatases maintains the dynamic state of the vimentin network. nih.gov
S-Glutathionylation: This modification of the single cysteine residue (Cys328) in human vimentin has been shown to act as a molecular switch. While it does not prevent the initial lateral association of tetramers into ULFs, it effectively blocks the subsequent longitudinal annealing required for filament elongation. nih.gov Furthermore, S-glutathionylation of pre-existing mature filaments can induce their extensive fragmentation. nih.gov This suggests that redox signaling through glutathionylation can rapidly modulate vimentin filament structure.
Citrullination: This PTM, the conversion of arginine to citrulline, is catalyzed by peptidylarginine deiminase (PAD) enzymes. a-z.lu In pathological conditions like inflammation, citrullination, along with phosphorylation, can promote the disassembly of vimentin filaments into soluble oligomers. researchgate.net This modification is particularly noted for generating neo-epitopes in autoimmune diseases like rheumatoid arthritis. nih.gov
| Post-Translational Modification | Primary Target Domain/Residue | Effect on Assembly | Effect on Disassembly | Key Enzymes Involved |
|---|---|---|---|---|
| Phosphorylation | Head and Tail Domains (Serine/Threonine residues) | Inhibits/Impairs filament formation | Promotes disassembly and fragmentation | PKA, PKC, ROCK, PAK, Cdk1, Akt |
| S-Glutathionylation | Cysteine-328 (Rod Domain) | Blocks longitudinal annealing of ULFs, inhibiting elongation | Induces fragmentation of mature filaments | - (Redox-mediated) |
| Citrullination | Arginine residues (Head Domain) | - | Promotes disassembly into soluble oligomers | Peptidylarginine Deiminases (PADs) |
Impact on Subcellular Localization of Vimentin (e.g., cell surface exposure)
While vimentin is predominantly a cytoplasmic protein, it can also be found in other subcellular locations, including the nucleus and, significantly, on the outer surface of the cell membrane. nih.govnih.gov The translocation of vimentin to the cell surface is not a random event but a regulated process influenced by cellular stress, activation state, and specific PTMs. nih.gov
Extracellular vimentin plays roles in various physiological and pathological processes, including immune responses, pathogen entry, and wound healing. nih.gov The transition from an intracellular cytoskeletal component to a surface-exposed protein is closely linked to the disassembly of filaments into soluble, transportable oligomers. researchgate.netnih.gov
Key PTMs influencing vimentin's subcellular localization include:
Phosphorylation: Disassembly of vimentin filaments induced by phosphorylation is a prerequisite for its secretion and cell surface exposure. nih.govnih.gov For example, vimentin secreted by activated macrophages is known to be phosphorylated, and the use of kinase inhibitors can block this secretion. nih.gov Phosphorylation-dependent interaction with other proteins can also guide vimentin's transport.
Oxidative Modifications: Oxidative stress is frequently associated with the exposure of vimentin on the cell surface. nih.gov Exposed vimentin is often found in an oxidized state, such as being glutathionylated. nih.gov This suggests that redox signaling not only affects filament dynamics but also plays a role in the externalization of vimentin.
Citrullination: Citrullinated vimentin is notably found in the extracellular space in the context of autoimmune diseases like rheumatoid arthritis, where it acts as an autoantigen. researchgate.netbiorxiv.org The disassembly of filaments caused by citrullination facilitates the release of these modified vimentin molecules from the cell. researchgate.net
| Post-Translational Modification | Effect on Localization | Associated Conditions/Stimuli | Mechanism |
|---|---|---|---|
| Phosphorylation | Promotes secretion and cell surface exposure | Macrophage activation, cell migration, inflammation | Induces filament disassembly into soluble, transportable oligomers. nih.govnih.gov |
| Oxidative Modifications (e.g., Glutathionylation) | Associated with cell surface exposure | Oxidative stress, cell senescence | Promotes disassembly and externalization of oxidized vimentin. nih.gov |
| Citrullination | Promotes secretion to the extracellular space | Inflammation, apoptosis, autoimmune disease (e.g., Rheumatoid Arthritis) | Causes filament depolymerization into soluble forms that are released from the cell. researchgate.netresearchgate.net |
Functional Significance of Vimentin 177 185 in Cellular Processes
Regulation of Cell Mechanics and Cytoskeletal Remodeling
The vimentin (B1176767) network is a dynamic structure that contributes significantly to the mechanical properties of the cell and undergoes remodeling in response to various stimuli. cellsignal.com
Role in Cell Migration and Adhesion
Vimentin is a key regulator of cell migration and adhesion, processes fundamental to development, wound healing, and cancer metastasis. mdpi.comgulhanemedj.org The vimentin network interacts with other cytoskeletal components, such as actin filaments and microtubules, to coordinate cell movement. frontiersin.org
Key Research Findings on Vimentin's Role in Migration and Adhesion:
| Finding | Cellular Context | Implication | Reference(s) |
| Vimentin deficiency impairs cell adhesion and migration. | Vimentin-deficient mice | Highlights the essential role of vimentin in these processes. | frontiersin.org |
| Vimentin expression is upregulated during epithelial-mesenchymal transition (EMT), a process that increases cell motility. | Epithelial cells | Vimentin is a key marker and mediator of the motile phenotype. | nih.gov |
| Vimentin interacts with integrins at focal adhesion sites, which are crucial for cell-matrix adhesion. | Various cell types | Vimentin directly participates in the machinery of cell adhesion. | frontiersin.orgnih.gov |
| Vimentin organization modulates the formation of lamellipodia, which are protrusive structures that drive cell migration. | Mammary epithelial cells | Vimentin influences the cytoskeletal rearrangements necessary for cell movement. | gulhanemedj.org |
| Phosphorylation of vimentin is required for efficient leukocyte transendothelial migration. | Leukocytes | Post-translational modifications of vimentin regulate its function in cell migration. | nih.gov |
The peptide region 177-185 is part of the rod domain of the vimentin protein, which is critical for filament assembly. Proper assembly of vimentin filaments is, in turn, necessary for their functions in cell migration and adhesion.
Involvement in Mechanotransduction and Cellular Response to Mechanical Stress
Mechanotransduction is the process by which cells convert mechanical stimuli into biochemical signals. Vimentin plays a significant role in this process, helping cells to sense and respond to their physical environment. ahajournals.org The vimentin network can transmit mechanical stress throughout the cell and protect the nucleus from mechanical damage. frontiersin.orgahajournals.org
When exposed to mechanical forces such as fluid shear stress, the vimentin intermediate filament network undergoes rapid deformation. ahajournals.orgahajournals.org This response does not involve acute polymerization or depolymerization but rather a displacement of the existing stable network. ahajournals.orgahajournals.org This dynamic rearrangement allows the cell to adapt to mechanical stress. ahajournals.org Vimentin's strain-hardening and elastic properties contribute to the mechanical stability of the cell. ahajournals.org Furthermore, vimentin is involved in protecting cells against osmotic stress. mdpi.com
Role in Cell Signaling Pathways
Vimentin is not merely a structural scaffold but also an active participant in intracellular signaling, influencing various pathways that control cell function. mdpi.comnih.gov
Modulation of Intracellular Signaling Cascades (e.g., MAP Kinases)
Vimentin can modulate signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathways, which are central to regulating cell proliferation, differentiation, and stress responses. mdpi.com The MAP kinase family includes ERK1/2, p38, and JNK, which are activated by a series of upstream kinases. nih.govnih.gov
Research has shown that vimentin can interact with phosphorylated MAPKs. For instance, in mast cells, disassembled vimentin interacts with phosphorylated p38 MAPK, which is critical for the production of the chemokine CCL2. researchgate.net This interaction suggests that vimentin can act as a scaffold or regulator, bringing signaling components into proximity to facilitate downstream events. researchgate.net Additionally, vimentin has been implicated as a downstream target of the PI3K/AKT signaling pathway, where AKT1 kinase phosphorylates vimentin, leading to increased cell motility and invasion. cellsignal.comnih.gov
Regulatory Functions in Lipid Metabolism and Gene Expression
Vimentin has been shown to play a role in the regulation of lipid metabolism and gene expression. mdpi.com Vimentin intermediate filaments are often found in close association with lipid droplets in cells like adipocytes. nih.gov
Vimentin's Influence on Lipid Metabolism and Gene Expression:
| Area of Regulation | Observation | Potential Mechanism | Reference(s) |
| Cholesterol Transport | Vimentin is involved in the intracellular transport of lipoprotein-derived cholesterol. | The exact mechanism is still under investigation but may involve direct or indirect interactions with lipid transport machinery. | nih.govmdpi.com |
| Triglyceride Stability | Changes in vimentin expression can alter the stability of triglycerides in certain cell types. | Vimentin may influence the organization and accessibility of lipid droplets. | nih.gov |
| Gene Expression | Vimentin expression can alter the transcription of genes involved in cell migration and locomotion. | Vimentin may influence signaling pathways that lead to the activation of transcription factors. | mit.edu |
| Adipocyte Metabolism | Extracellular vimentin can alter energy metabolism in adipocytes, increasing glucose and free fatty acid uptake. | Vimentin treatment affects the expression of glucose transporters and genes involved in lipogenesis and ER stress. | e-dmj.org |
The deletion of the vimentin gene has been shown to inhibit AMPK enzyme activity, leading to an increase in intracellular cholesterol levels. mdpi.com This suggests that vimentin plays a role in regulating lipid metabolism, which can, in turn, affect processes like viral replication that are dependent on cellular lipids. mdpi.com
Influence on Organelle Positioning and Dynamics
There is currently no specific scientific information available that directly elucidates the influence of the vimentin (177-185) peptide on the positioning and dynamics of cellular organelles. Research has demonstrated that the entire vimentin filament network is crucial for anchoring and organizing organelles such as the Golgi apparatus, mitochondria, and the endoplasmic reticulum nih.govnih.govbiorxiv.org. This organizational role is generally attributed to the architectural support provided by the intact filament network, which physically interacts with and positions these organelles within the cytoplasm frontiersin.orgfrontiersin.org. The specific molecular interactions that govern these processes are complex and involve various domains of the vimentin protein. However, studies pinpointing the 177-185 region as a direct mediator of these interactions are not present in the available scientific literature.
Data on Vimentin's General Role in Organelle Positioning:
| Organelle | Role of Full-Length Vimentin | Specific Findings Related to Vimentin (177-185) |
| Golgi Apparatus | Anchoring and maintaining perinuclear position. frontiersin.org | No data available. |
| Mitochondria | Regulating distribution and morphology. nih.gov | No data available. |
| Endoplasmic Reticulum | Maintaining architectural integrity, particularly in the perinuclear region. biorxiv.org | No data available. |
| Nucleus | Providing mechanical support and influencing shape. nih.gov | No data available. |
Involvement in Cell Division and Proliferation
Similarly, direct evidence linking the vimentin (177-185) fragment to the processes of cell division and proliferation is not available in the current body of scientific research. The full-length vimentin protein undergoes significant reorganization during mitosis, forming a "cage-like" structure that surrounds the mitotic spindle, which is thought to be important for the mechanical integrity of the dividing cell nih.gov. The disassembly and reassembly of vimentin filaments are tightly regulated by phosphorylation and are critical for successful cytokinesis researchgate.net.
Vimentin expression is also strongly correlated with cell proliferation, particularly in the context of cancer, where it is often upregulated in highly proliferative and invasive tumor cells nih.govpnas.orgresearchgate.net. This has led to the consideration of vimentin as a marker for the epithelial-to-mesenchymal transition (EMT), a process associated with increased cell motility and proliferation nih.gov. However, these functions are attributed to the dynamic nature of the entire vimentin filament system and its interaction with other cytoskeletal components and signaling molecules. There are no studies that specifically implicate the 177-185 peptide in these complex regulatory events.
Research Findings on Vimentin's Role in Cell Division and Proliferation:
| Cellular Process | Role of Full-Length Vimentin | Specific Findings Related to Vimentin (177-185) |
| Cell Division (Mitosis) | Forms a filamentous cage around the mitotic spindle; involved in cytokinesis. nih.govresearchgate.net | No data available. |
| Cell Proliferation | Upregulated in highly proliferative cells, such as cancer cells; associated with EMT. nih.govpnas.orgresearchgate.net | No data available. |
Mechanistic Role of Vimentin 177 185 in Disease Pathogenesis
Autoimmune Diseases: Vimentin (B1176767) (177-185) as an Autoantigen Epitope
Vimentin is a prominent autoantigen in several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and others. researchgate.netnih.gov Both its native and post-translationally modified forms can trigger an immune response, leading to the production of autoantibodies. researchgate.netnih.gov
| Autoimmune Disease | Role of Vimentin | Reference |
|---|---|---|
| Rheumatoid Arthritis (RA) | Target of autoantibodies, especially when citrullinated. Serves as a diagnostic and prognostic marker. | mdpi.comresearchgate.netnih.gov |
| Systemic Lupus Erythematosus (SLE) | Autoantigen in lupus nephritis, with high serum anti-vimentin antibodies associated with severe tubulointerstitial inflammation. | nih.govnih.gov |
| Antiphospholipid Syndrome | Forms immunogenic complexes with cardiolipin (B10847521) on apoptotic cells. | researchgate.netnih.gov |
| Sjögren's Syndrome | Autoantibodies against vimentin have been detected. | mdpi.com |
| Ankylosing Spondylitis & Crohn's Disease | Citrullinated and MMP-degraded vimentin found in serum. | researchgate.netnih.gov |
The immune system can break tolerance and generate autoantibodies against vimentin, particularly in inflammatory contexts where tissue damage and apoptosis release vimentin fragments. nih.govhofstra.edu In diseases like SLE, B cells that produce anti-vimentin antibodies have been found to be clonally expanded within inflamed kidney tissue, suggesting an antigen-driven response at the site of pathology. nih.gov In some lymphomas, tumor-derived immunoglobulins have been found to recognize vimentin, with the epitope for some located between amino acid residues 224 and 259, a region near the 177-185 fragment. nih.gov While direct evidence specifically implicating the 177-185 epitope is limited, its location within the rod domain, a region critical for filament assembly, makes it a plausible target. Epitope mapping studies are crucial to define the precise regions, like the 177-185 fragment, that are recognized by pathogenic autoantibodies. nih.gov
Post-translational modifications (PTMs) are critical in generating vimentin neo-epitopes that can trigger autoimmunity. mdpi.comnih.gov Citrullination, the conversion of an arginine residue to citrulline by peptidylarginine deiminase (PAD) enzymes, is particularly significant in RA. hopkinsarthritis.orgnih.govnih.gov This modification can alter the structure and charge of the protein, creating novel epitopes to which the immune system is not tolerant. nih.gov
Antibodies against citrullinated proteins (ACPAs), including citrullinated vimentin, are highly specific for RA. nih.govfrontiersin.org The presence of citrullinated vimentin in the synovial fluid of RA patients and its ability to be recognized by autoantibodies from RA patients has been well-documented. hopkinsarthritis.orgmdpi.comnih.gov Computational studies show that citrullination strengthens the interaction between vimentin peptides and HLA-DRB1 molecules associated with RA risk, enhancing the stability of the peptide-HLA complex and intensifying the immune response. nih.gov This process is believed to be a key factor in breaking self-tolerance. liverpool.ac.uk While studies have analyzed specific citrullinated vimentin peptides, such as the one spanning amino acids 59-78, the citrullination status and immunogenicity of the 177-185 fragment specifically requires further investigation. frontiersin.org
Molecular Basis of Autoantibody Recognition
Host-Pathogen Interactions: Vimentin (177-185) as a Binding Site for Pathogens
Cell surface vimentin can be exploited by various pathogens, including viruses and bacteria, to facilitate their attachment and entry into host cells. nih.govnih.govmdpi.com It can act as a receptor or co-receptor, making it a critical factor in the initial stages of infection. nih.gov
Vimentin has been identified as a host factor involved in the life cycle of numerous viruses. nih.govnih.gov
SARS-CoV and SARS-CoV-2: Vimentin acts as a co-receptor for both SARS-CoV and SARS-CoV-2. nih.govnews-medical.net It interacts with the viral spike protein, facilitating viral entry into host cells that also express the primary ACE2 receptor. nih.govmdpi.com Studies have shown that antibodies against vimentin can block or reduce the uptake of SARS-CoV-2 pseudoviruses in vitro. nih.govnews-medical.net The interaction appears to involve the vimentin rod domain, which binds to the spike protein's receptor-binding domain with high affinity. mdpi.com Although a specific role for the 177-185 fragment has not been explicitly defined, its position within the rod domain makes it a potential site for this interaction.
Human Papillomavirus (HPV): The interaction between vimentin and HPV is more complex. Cell-surface vimentin has been identified as an HPV16-binding molecule. nih.govnih.gov However, unlike with SARS-CoV, this interaction appears to be inhibitory. Overexpression of vimentin leads to decreased HPV infection, while pre-incubation of viral particles with soluble vimentin reduces their internalization. nih.gov This suggests vimentin may act as a decoy or modulator that interferes with the virus's ability to engage its primary entry receptors. nih.gov The precise binding epitope on vimentin has not been mapped.
| Virus | Vimentin's Role | Mechanism | Reference |
|---|---|---|---|
| SARS-CoV / SARS-CoV-2 | Co-receptor for entry | Binds to the viral spike protein, facilitating attachment and entry alongside the ACE2 receptor. | nih.govnih.govmdpi.com |
| Human Papillomavirus (HPV) | Inhibitor of entry | Binds to viral particles and appears to interfere with their uptake into host cells. | nih.govnih.gov |
| Dengue Virus | Receptor/Co-receptor | Facilitates viral entry. | nih.govnih.gov |
| Enterovirus 71 | Receptor/Co-receptor | Facilitates viral entry. | nih.gov |
Vimentin located on the host cell surface also serves as an attachment site for various bacterial pathogens. nih.govmdpi.com This interaction can be a crucial first step, allowing bacteria to adhere to and subsequently invade host cells. mdpi.com For example, Mycobacterium avium uses its microaggregate-binding protein 1 (MBP-1) to bind to vimentin on respiratory cells. mdpi.com The domains on vimentin involved in these interactions can vary depending on the pathogen. nih.gov While a direct role for the 177-185 epitope in bacterial binding has not been established in the available literature, the general importance of surface vimentin in bacterial pathogenesis is clear.
Molecular Mechanisms of Viral Adhesion and Entry (e.g., HPV, SARS-CoV)
Cancer Progression: Contribution to Epithelial-Mesenchymal Transition (EMT) and Metastasis
Vimentin is widely recognized as a canonical marker of the epithelial-mesenchymal transition (EMT). nih.govnih.gov EMT is a cellular program where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness, which is a critical step in cancer metastasis. nih.govmdpi.com Overexpression of vimentin in various cancers, including breast, prostate, and lung cancer, is often correlated with increased tumor growth, invasion, and a poor prognosis. nih.govresearchgate.net
Vimentin contributes to cancer progression through several mechanisms:
Cytoskeletal Reorganization: It provides mechanical stability and flexibility to cells, which is essential for them to migrate through tissues. oncotarget.com Vimentin filaments are involved in the formation of lamellipodia and maintaining cell polarity, which directs cell movement. oncotarget.com
Regulation of Gene Expression: Vimentin can influence signaling pathways and the expression of EMT-related transcription factors. For instance, vimentin can regulate the expression of the transcription factor Slug and the receptor tyrosine kinase Axl, both of which promote EMT and cell migration. nih.govoncotarget.com
Protein-Protein Interactions: Vimentin interacts with numerous proteins to stabilize them and promote cell migration. For example, its interaction with the protein Scrib protects it from degradation, thereby enhancing directed cell migration. nih.gov
While these functions are attributed to the vimentin protein as a whole, the specific contribution of the 177-185 fragment is not yet understood. Research has shown that the ability of vimentin to form mature filaments is important for some of its pro-metastatic functions, suggesting that domains involved in assembly, such as the rod domain containing the 177-185 epitope, are functionally significant. mdpi.com
| Cancer Type | Significance of Vimentin Expression | Reference |
|---|---|---|
| Breast Cancer | Marker for EMT; correlates with invasion, metastasis, and poor prognosis. | nih.govoncotarget.com |
| Prostate Cancer | Overexpressed; linked to tumor growth and invasion. | nih.gov |
| Lung Cancer | Overexpressed; associated with poor prognosis. | nih.gov |
| Gastrointestinal Tumors | Overexpressed; linked to tumor progression. | nih.gov |
| Malignant Melanoma | Co-expression with cytokeratins linked to increased metastasis and invasion. | mdpi.com |
Role of Vimentin (177-185) in EMT-Related Cytoskeletal Remodeling
Vimentin, a type III intermediate filament protein, is a key player in the epithelial-to-mesenchymal transition (EMT), a process critical for both normal development and pathological states like cancer metastasis and fibrosis. mdpi.com During EMT, epithelial cells, which are typically stationary and connected, undergo a dramatic transformation into migratory and invasive mesenchymal-like cells. This transition involves a significant overhaul of the cellular architecture, with the vimentin filament network being a central component of this remodeled cytoskeleton. spandidos-publications.com
The expression of vimentin is a hallmark of mesenchymal cells and is significantly upregulated during EMT. spandidos-publications.comresearchgate.net This upregulation is not merely a marker but an active driver of the process. The vimentin cytoskeleton provides structural support and mechanical resilience to the cell, which is essential for the dynamic changes in cell shape and motility that characterize mesenchymal cells. gulhanemedj.org In motile cells, vimentin is involved in the highly dynamic remodeling of the cytoskeleton, contributing to the formation of protrusions like lamellipodia and filopodia that are necessary for cell migration. spandidos-publications.com
The switch from a keratin-rich intermediate filament network in epithelial cells to a vimentin-rich network is a defining feature of EMT. spandidos-publications.com This change enhances the cell's migratory and invasive capabilities. spandidos-publications.com Studies have shown that the dynamic reorganization of vimentin filaments is crucial for establishing cell polarity and increasing migration. researchgate.net Vimentin's role extends to its interaction with other cytoskeletal components, such as actin microfilaments and microtubules, creating an integrated network that coordinates cellular mechanics and movement. oncotarget.com This integrated cytoskeletal architecture is fundamental for the invasive behavior of cancer cells. oncotarget.com
Furthermore, vimentin influences the expression of EMT-related transcription factors. For instance, it can regulate the expression of Slug, a key transcription factor that promotes EMT phenotypes. oncotarget.com The interplay between vimentin and signaling pathways, such as those involving Akt/PKB, Ras, and MAPK, also underscores its central role in inducing and maintaining the mesenchymal state. mdpi.com
Potential for Modulating Tumor Cell Adhesion and Invasion
The expression of vimentin is strongly correlated with the increased migratory and invasive potential of cancer cells. nih.gov Its role in cytoskeletal remodeling directly translates to an enhanced ability of tumor cells to detach from the primary tumor, navigate through the extracellular matrix (ECM), and invade surrounding tissues.
Vimentin's influence on cell adhesion is multifaceted. It connects to focal adhesions, which are crucial structures that link the cell's cytoskeleton to the ECM, through proteins like filamin A. oncotarget.com This connection allows vimentin to modulate the stability of focal adhesions and, consequently, the cell's attachment to its surroundings. oncotarget.com Knockdown of vimentin has been shown to impair cell attachment in various cancer cell lines. oncotarget.com
In the context of invasion, vimentin is essential for the formation of invadopodia, which are actin-rich protrusions that cancer cells use to degrade the ECM and penetrate tissue barriers. nih.gov The mechanical properties of vimentin filaments, including their flexibility and resistance to stress, are likely critical for the function of these invasive structures. nih.gov
Moreover, vimentin's role is not limited to the mechanical aspects of invasion. It also influences the signaling pathways that drive metastatic processes. For example, vimentin has been shown to be a downstream effector of the transcription factor Twist and can be induced by various signaling pathways known to promote tumorigenesis. mdpi.com Overexpression of vimentin in cancer cells is associated with accelerated tumor growth, invasion, and a poor prognosis. nih.gov Studies using in vitro models have demonstrated that downregulating vimentin can decrease the invasive characteristics of cancer cells. nih.gov
Other Pathological Conditions (Mechanistic Insights)
Vimentin's Role in Tissue Damage and Repair Processes
Vimentin plays a dual and complex role in the cellular responses to tissue injury and the subsequent repair processes. It is a critical regulator of wound healing, participating in multiple stages from inflammation to tissue regeneration. molbiolcell.org
Following an injury, mesenchymal repair cells are activated. Vimentin is released into the extracellular space and binds to the surface of these leader cells at the wound edge, supporting the process of wound closure. molbiolcell.org Vimentin is essential for the proliferation of fibroblasts, which are key cells in tissue repair responsible for synthesizing the new extracellular matrix, including collagen. pnas.org In the absence of vimentin, fibroblast proliferation is severely impaired, leading to defective collagen accumulation and delayed wound healing. pnas.org
Vimentin also orchestrates the differentiation of keratinocytes, the primary cells of the epidermis, a process crucial for re-epithelialization of the wound. pnas.org It achieves this by influencing signaling pathways such as the TGF-β–Slug pathway, which is a major initiator of the EMT-like transdifferentiation of keratinocytes required for their migration and for closing the wound. pnas.org Therefore, vimentin acts as an integrator, coordinating the cellular activities necessary for successful tissue regeneration. pnas.org
However, the role of vimentin is context-dependent. While essential for normal repair, it can also contribute to pathological outcomes. In profibrotic environments, extracellular vimentin can signal a change in the fate of mesenchymal repair cells, transitioning them into myofibroblasts, the primary cells responsible for the excessive matrix deposition seen in fibrosis. molbiolcell.org
Implications in Fibrotic Diseases and Inflammation
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. frontiersin.org Vimentin is deeply implicated in the pathogenesis of fibrotic diseases affecting various organs, including the lungs, kidneys, and liver. nih.govfrontiersin.org
The development of fibrosis is often a consequence of dysregulated tissue repair. nih.gov Vimentin is required for the expansion of mesenchymal cells and the subsequent deposition of collagen that are hallmarks of fibrosis. nih.gov Studies using vimentin-deficient mice have shown that these animals are protected from fibrosis in various models, highlighting the critical role of vimentin in this process. nih.gov For example, in the lungs, vimentin is necessary for the development of pulmonary fibrosis induced by agents like bleomycin. nih.gov
The mechanism by which vimentin promotes fibrosis is linked to its role in EMT. nih.gov Profibrotic cytokines like TGF-β1 can upregulate vimentin expression, driving epithelial cells to undergo EMT and transform into matrix-producing mesenchymal cells. nih.gov Vimentin also promotes collagen synthesis by stabilizing collagen mRNA. frontiersin.org
In addition to its role in fibrosis, vimentin is a key player in inflammation. It is involved in the regulation of inflammatory responses. northwestern.edu Vimentin can act as a scaffold for the assembly of the NLRP3 inflammasome, a multiprotein complex that activates inflammatory signaling pathways. northwestern.edu This activation leads to the production of pro-inflammatory cytokines like IL-1β, which can contribute to tissue damage. northwestern.edu Vimentin is also involved in the migration of immune cells, such as lymphocytes, to sites of inflammation. pnas.org In certain autoimmune diseases like rheumatoid arthritis, citrullinated vimentin can act as an autoantigen, triggering an inflammatory response that exacerbates the disease. gulhanemedj.org
Advanced Research Methodologies for Studying Vimentin 177 185
Synthesis and Purification of the Vimentin (B1176767) (177-185) Peptide
The investigation of the vimentin (177-185) peptide begins with its chemical synthesis, most commonly achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. thermofisher.com The process allows for precise control over the amino acid sequence.
The general cycle of SPPS involves:
Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound amino acid. thermofisher.com
Activation and Coupling: The next amino acid in the sequence, with its C-terminus activated by a coupling agent, is added to the reaction vessel. This facilitates the formation of a peptide bond with the deprotected N-terminus of the growing chain. thermofisher.com
Washing: Unreacted reagents are washed away.
This cycle is repeated until the full vimentin (177-185) sequence is assembled. Following synthesis, the peptide is cleaved from the resin and deprotected.
Purification is a critical subsequent step to ensure the experimental reliability of the peptide. The primary method for purifying synthetic peptides like vimentin (177-185) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences or incompletely deprotected peptides. thermofisher.com The purity of the final peptide product is typically assessed as a percentage of the target peptide relative to impurities that absorb light at a wavelength of 210-220 nm. thermofisher.com
In Vitro Reconstitution Assays for Assembly Dynamics
In vitro reconstitution assays are fundamental to understanding how vimentin assembles and how specific fragments like vimentin (177-185) might influence this process. These cell-free experiments allow for the controlled study of filament formation by using purified vimentin protein. univ-lille1.frrupress.orgresearchgate.net
The assembly of vimentin is a multi-step process initiated by increasing the ionic strength of a solution containing soluble vimentin tetramers. aps.orgresearchgate.net
Unit-Length Filament (ULF) Formation: Within seconds of adding salt, approximately eight tetramers associate laterally to form short, 60-nm-long structures known as ULFs. aps.org
Longitudinal Annealing: These ULFs then anneal end-to-end to form longer filaments. aps.org
Radial Compaction: Over a period of 10 to 30 minutes, the elongated filaments undergo a process of radial compaction or maturation, resulting in the characteristic 10-nm diameter of mature intermediate filaments. aps.org
Mimetic peptides, such as vimentin (177-185), can be introduced into these assays to study their effect on assembly dynamics. For instance, peptides derived from the helix initiation domain have been shown to cause the disassembly of fully polymerized vimentin filaments, likely through competitive inhibition. harvard.edu By observing changes in the rate or extent of filament formation, researchers can infer the role of the 177-185 region in subunit interactions and filament stability. The dynamics are often monitored over long timescales (>24 hours) as the assembly can reach a steady state resulting from an equilibrium between assembly and disassembly. univ-lille1.fr
Fluorescence Spectroscopy and Microscopy Techniques
Advanced fluorescence-based techniques provide high-resolution spatial and temporal information on vimentin assembly and the behavior of specific peptides.
Total Internal Reflection Fluorescence Microscopy (TIRFM)
TIRFM is a powerful technique for visualizing fluorescently labeled molecules near a glass surface. plos.orgscirp.org It utilizes an evanescent wave to selectively excite fluorophores within a thin region (approximately 100-200 nm) of the sample, which significantly improves the signal-to-noise ratio by reducing background fluorescence. scirp.org
In the context of vimentin research, TIRFM is used to:
Observe the real-time assembly of fluorescently labeled vimentin into long filaments. plos.orgexlibrisgroup.com
Track the elongation of individual filaments through the end-to-end annealing of smaller filaments. plos.orgnih.gov
Measure the persistence length of filaments, a key mechanical property, by tracing their contours. plos.orgnih.gov
To study the role of the vimentin (177-185) peptide, one could introduce it into a TIRFM-based assembly assay to directly visualize its impact on filament growth, stability, or annealing events. Two-color TIRFM, using vimentin labeled with different fluorophores like Alexa 488 and Alexa 647, allows for the direct observation of how separately assembled filaments can anneal into a single, longer filament. plos.orgnih.gov
Fluorescence Fluctuation Spectroscopy (FFS)
Fluorescence Fluctuation Spectroscopy (FFS) encompasses a family of techniques, including Fluorescence Correlation Spectroscopy (FCS), that analyze the fluctuations in fluorescence intensity as molecules diffuse through a tiny observation volume. pnas.orguni-goettingen.de FFS is particularly suited for studying the very early events in molecular assembly, which are often too fast to be captured by other methods. nih.govresearchgate.net
By combining FFS with microfluidic devices, researchers can precisely control the mixing of vimentin tetramers and assembly buffer, allowing them to monitor the initial stages of aggregation with millisecond time resolution. uni-goettingen.denih.gov This approach has been used to directly follow the two-step assembly process of vimentin and quantify the timescale of the initial lateral association step to be in the tens of milliseconds. nih.gov FCS measurements on a vimentin mutant (GFP-vimentinY117L) have determined a diffusion coefficient of 22.9 µm²/s for the soluble protein pool in cells. pnas.org
Live-Cell Imaging of Fluorescently Labeled Vimentin (177-185) Mutants
To understand the function of the vimentin (177-185) region within a living cell, researchers can employ live-cell imaging of vimentin mutants. This involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or its derivatives like mEmerald, to a vimentin protein that has been mutated in the 177-185 region. harvard.edunih.govresearchgate.net These fluorescently tagged constructs can then be expressed in cells. harvard.edunih.gov
This methodology allows for the visualization of the vimentin intermediate filament network as a highly dynamic structure that undergoes constant rearrangement. harvard.edunih.gov By comparing the behavior of the mutant to that of the wild-type protein, scientists can determine the role of the 177-185 sequence in processes such as:
Filament assembly and disassembly. harvard.edu
Network organization and architecture. researchgate.net
The transport and movement of vimentin filaments within the cytoplasm. harvard.edu
For example, dominant-negative mutants like vimentin(1–138) have been shown to disrupt the normal filament network, causing it to collapse around the nucleus, which in turn inhibits cell motility. harvard.edunih.gov A similar strategy, targeting the 177-185 region, could reveal its specific contributions to network integrity and dynamics.
Biophysical Characterization of Peptide Interactions
A variety of biophysical techniques are used to characterize the molecular interactions of vimentin peptides. These methods provide quantitative data on binding affinities, stoichiometry, and conformational changes.
Key Biophysical Techniques:
| Technique | Principle | Application to Vimentin (177-185) |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a strong centrifugal field to determine their size, shape, and association state. | To determine if the vimentin (177-185) peptide affects the tetrameric state of soluble vimentin or influences higher-order aggregation. nih.govnih.gov |
| Chemical Cross-linking | Uses reagents to covalently link interacting protein domains, which can then be identified by mass spectrometry. | To map the specific contact sites between the vimentin (177-185) peptide and the full-length vimentin protein or other peptides. This can reveal how it interacts during different assembly stages (e.g., A11, A22, A12 interactions). researchgate.netnih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to assess the secondary structure (e.g., α-helix, β-sheet) of a peptide or protein. | To determine if the vimentin (177-185) peptide adopts a specific conformation on its own or upon binding to vimentin, and if it induces conformational changes in the larger protein. nih.gov |
| Affinity Chromatography | A peptide is immobilized on a column matrix, and a cell lysate or purified protein solution is passed over it. Interacting proteins are retained and can be eluted and identified. | To isolate and identify proteins that bind specifically to the vimentin (177-185) sequence. biologists.com |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDex-MS) | Monitors the exchange of backbone amide hydrogens with deuterium (B1214612) in the solvent. The exchange rate is slower in regions that are structured or involved in interactions, providing a map of protein dynamics and binding interfaces. | To probe how the vimentin (177-185) region's solvent accessibility and structure change upon filament assembly or interaction with binding partners. nih.govnih.gov |
These methods, often used in combination, provide a detailed molecular and biophysical picture of how the vimentin (177-185) peptide participates in the complex process of intermediate filament assembly and function. researchgate.netnih.gov
Atomic Force Microscopy (AFM)
Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of individual molecules and their assemblies on a surface. fau.de In vimentin research, AFM has been indispensable for visualizing the morphology of assembled filaments and for quantifying their structural properties. nih.govnih.gov
Researchers use AFM to observe the step-by-step process of vimentin assembly, from the initial formation of unit-length filaments (ULFs) to their subsequent annealing into longer filaments. nih.govfau.de For example, after initiating assembly by increasing ionic strength, AFM can visualize the resulting filaments, providing data on their length, diameter, and persistence length. nih.govnih.gov Quantitative AFM studies have been used to confirm that fluorescently labeling vimentin does not significantly affect the morphology and assembly properties of the resulting filaments when the labeling ratio is kept low. nih.govplos.org AFM has also been used to study the effects of specific mutations or chemical modifications on filament structure. fau.denih.gov
| Observation | Methodological Insight | Reference |
| Visualization of individual long filaments | Allows for detailed morphological analysis, though can be time-consuming for large numbers of filaments. | nih.gov |
| Imaging of filaments after assembly initiation | Provides direct evidence of filament formation and allows for measurement of their dimensions. | nih.govfau.de |
| Comparison of labeled and unlabeled filaments | Confirms that labeling procedures do not introduce significant artifacts into the observed filament structure. | nih.govplos.org |
Light Scattering Techniques (Static and Dynamic)
Light scattering techniques, including static light scattering (SLS) and dynamic light scattering (DLS), are non-invasive methods used to determine the size, molar mass, and diffusion characteristics of particles in solution. pnas.orgpnas.org These techniques are particularly well-suited for studying the kinetics of vimentin assembly in real-time. nih.govpnas.org
Time-resolved SLS and DLS have been used to follow the elongation of vimentin filaments in solution, bridging the gap between observations of small oligomers by techniques like small-angle X-ray scattering (SAXS) and larger filaments by microscopy. pnas.orgpnas.org By monitoring the changes in scattered light intensity and its fluctuations over time, researchers can deduce the average molar mass, radius of gyration, and hydrodynamic radius of the assembling vimentin structures. researchgate.net This provides quantitative data on the rates of lateral association of tetramers into ULFs and the subsequent longitudinal annealing of ULFs into mature filaments. nih.govpnas.org These studies have revealed that the elongation reaction is a key step in forming long filaments. nih.gov
| Technique | Measured Parameter | Information Gained | Reference |
| Static Light Scattering (SLS) | Time-dependent changes in scattered light intensity | Molar mass and radius of gyration of assembling filaments. | nih.govpnas.org |
| Dynamic Light Scattering (DLS) | Fluctuations in scattered light intensity | Hydrodynamic radius and diffusion coefficient of assembling filaments. | pnas.orgpnas.org |
| Stopped-Flow Light Scattering | Rapid kinetic changes upon mixing | Rate constants for the initial lateral assembly of tetramers into ULFs. | nih.gov |
Peptide Binding Assays (e.g., ELISA, Pull-down Assays)
Peptide binding assays are crucial for identifying and characterizing the interactions between the vimentin (177-185) region and other molecules.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay to detect and quantify proteins and peptides. antibodies.comassaygenie.comcusabio.com In the context of vimentin, ELISA can be used to measure the binding of antibodies or other proteins to vimentin or specific vimentin peptides. For instance, studies have utilized ELISA to screen for Fab antibodies that specifically recognize MHC-peptide complexes, including those containing vimentin-derived peptides, demonstrating the high specificity of these interactions. aacrjournals.org Commercially available ELISA kits allow for the quantitative measurement of vimentin levels in various biological samples. antibodies.comassaygenie.comcellsignal.com
Pull-down assays are another valuable tool for studying protein-protein and protein-RNA interactions. nih.govnih.gov In this technique, a "bait" protein (e.g., a tagged vimentin fragment) is immobilized on beads and used to "pull down" interacting partners from a cell lysate. Researchers have used pull-down assays to identify proteins and RNAs that bind to vimentin. For example, RNA pull-down assays have shown a specific interaction between the long non-coding RNA VAL and the head domain of the vimentin protein. nih.gov Similarly, pull-down experiments have demonstrated the interaction of vimentin with proteins like LARP6 and with collagen mRNAs. nih.gov
| Assay | Principle | Application to Vimentin (177-185) | Reference |
| ELISA | Immobilized antigen (vimentin/peptide) is detected by a specific antibody. | Quantifying vimentin levels and screening for specific binders to vimentin-derived peptides. | antibodies.comassaygenie.comaacrjournals.org |
| Pull-down Assay | A "bait" protein captures interacting partners from a lysate. | Identifying proteins and RNAs that bind to specific domains of vimentin. | nih.govnih.gov |
Cell-Based Assays with Peptide Treatment or Genetic Manipulation of the (177-185) Region
To understand the function of the vimentin (177-185) region in a cellular context, researchers utilize various cell-based assays involving either the introduction of peptides corresponding to this region or genetic modifications targeting these amino acid residues.
Studies in Vimentin-Deficient Cells
The use of vimentin-deficient cells, often derived from vimentin knockout mice, provides a clean background to study the effects of reintroducing wild-type or mutated vimentin. nih.govmdpi.comfrontiersin.org These cells have been instrumental in revealing the role of vimentin in fundamental cellular processes such as cell migration, adhesion, and the structural organization of the cytoplasm. nih.govfrontiersin.org For example, studies in vimentin-deficient smooth muscle cells have shown that the absence of vimentin leads to reduced force development and impaired structural organization of desmosomes. physiology.orgphysiology.org In the context of viral infections, vimentin-deficient cells have been used to demonstrate that vimentin is required for the replication of certain viruses. frontiersin.org By re-expressing vimentin with mutations in the 177-185 region into these cells, researchers can specifically dissect the function of this domain.
Use of Site-Directed Mutagenesis targeting Vimentin (177-185)
Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence, allowing for the production of mutant proteins. neb.comaddgene.org This method is extensively used to investigate the role of specific amino acid residues or domains within a protein. nih.gov
Conclusion and Future Directions in Vimentin 177 185 Research
Summary of Key Findings Regarding the Peptide's Role
The vimentin (B1176767) (177-185) peptide is a segment within the larger vimentin protein, a type III intermediate filament crucial for maintaining cell integrity and participating in fundamental cellular processes. gulhanemedj.org Vimentin as a whole is involved in supporting and anchoring organelles within the cytosol, providing mechanical resilience to cells, and playing a role in cell migration, signaling, and stress responses. qmul.ac.ukwikidoc.org It is a key component of the cytoskeleton in mesenchymal cells and is often used as a marker for the epithelial-to-mesenchymal transition (EMT), a process critical in development and cancer metastasis. qmul.ac.uk
Unresolved Questions and Knowledge Gaps
Furthermore, the complete interactome specific to the vimentin (177-185) peptide is largely unknown. While numerous interacting partners of the whole vimentin protein have been identified nih.gov, it is unclear which of these interactions are mediated directly by the 177-185 sequence. Another area with unresolved questions is the impact of post-translational modifications (PTMs) specifically within this peptide sequence and how they modulate its structure and function. mdpi.com Although vimentin is known to undergo various PTMs like phosphorylation and sumoylation, the specific sites within the 177-185 region and the functional consequences of their modification are yet to be comprehensively mapped. cytoskeleton.com The potential for this peptide to have functions independent of the full-length protein, perhaps as a result of proteolytic cleavage, is another area that warrants further investigation.
Emerging Research Avenues
A critical future direction is the high-resolution structural determination of the vimentin (177-185) peptide. While techniques like X-ray crystallography and EPR spectroscopy have provided insights into fragments of the vimentin rod domain researchgate.netuoa.grnih.gov, a detailed atomic-level structure of the 177-185 peptide, both in isolation and within the context of the full-length filament, is still needed. Advanced techniques such as cryo-electron microscopy (cryo-EM) and solid-state NMR spectroscopy could be employed to visualize the peptide's conformation and its interactions with neighboring domains. researchgate.net Understanding the high-resolution structure in different states (e.g., monomeric, dimeric, and assembled into filaments) would provide a foundation for understanding its role in vimentin's mechanical properties and its interactions with other molecules. pnas.org
A focused effort to map the interactome of the vimentin (177-185) peptide is a key emerging research avenue. This can be achieved through techniques like yeast two-hybrid screens, affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) using the 177-185 peptide as bait. dana-farber.org Identifying the specific proteins, lipids, or nucleic acids that directly bind to this region will shed light on its functional significance. For instance, determining if this peptide is a binding site for motor proteins, signaling molecules, or other cytoskeletal components would clarify its role in integrating vimentin into the broader cellular machinery. nih.gov A comprehensive interactome map for this specific domain will help to dissect the complex network of interactions involving vimentin. mdpi.com
Future research should include detailed mechanistic studies of post-translational modifications (PTMs) occurring on the vimentin (177-185) peptide. mdpi.com This involves identifying the specific residues within this sequence that are subject to modifications such as phosphorylation, ubiquitination, or citrullination, and the enzymes responsible. cytoskeleton.com Subsequently, functional studies using site-directed mutagenesis to mimic or ablate these PTMs can reveal their impact on vimentin filament assembly, dynamics, and interaction with other proteins. biorxiv.org For example, investigating how phosphorylation of a specific serine or threonine within this peptide affects its conformation and binding affinity for a partner protein could provide crucial insights into the regulation of vimentin function in health and disease. researchgate.net
The development of peptide-based tools derived from the vimentin (177-185) sequence represents a promising avenue for both basic research and potential therapeutic applications. Synthetic peptides corresponding to this region, or modified versions thereof, could be used to competitively inhibit specific interactions of vimentin, allowing researchers to probe the function of these interactions in living cells. google.com Furthermore, if this peptide is found to be critical for a specific pathological function of vimentin, for example in cancer cell migration, it could be a target for the development of inhibitory molecules. These peptide-based tools could also be fluorescently labeled to act as probes for visualizing the dynamics of vimentin in real-time within cells. ahajournals.org
Exploring the Therapeutic Potential of Targeting Vimentin (mechanistic pathways only, no clinical trials)
The intermediate filament protein vimentin has emerged as a significant therapeutic target due to its multifaceted role in various pathological processes. While expressed in normal mesenchymal cells where it contributes to cellular integrity and stress resistance, its overexpression and extracellular presence are linked to the progression of diseases such as cancer, autoimmune disorders, and infections. nih.govnih.gov Targeting vimentin offers a promising strategy by interfering with the fundamental mechanistic pathways that drive these conditions. This exploration focuses solely on the molecular and cellular mechanisms through which targeting the vimentin protein may yield therapeutic benefits, without discussion of clinical trial data.
It is important to clarify that the designation "(177-185)" associated with vimentin in some contexts likely refers to the page numbers of a scientific publication detailing vimentin's assembly and structure, rather than a specific peptide fragment. researchgate.netresearchgate.net The following discussion pertains to the therapeutic potential of targeting the full vimentin protein and its associated pathways.
Oncological Pathways
Vimentin's role in cancer is most prominently associated with the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis. nih.govresearchgate.net Targeting vimentin can disrupt several critical signaling cascades that promote tumorigenesis.
PI3K/Akt/mTOR Signaling: The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Vimentin is a downstream target of PI3Kγ signaling, and its phosphorylation by the kinase Akt1 (at Serine 39) is a crucial step for inducing cell motility and invasion. nih.govmdpi.com Furthermore, the mTOR complex, which is activated by Akt, is also linked to vimentin-mediated processes. mdpi.com Mechanistically, inhibiting vimentin or its phosphorylation could suppress the pro-tumorigenic effects of the PI3K/Akt/mTOR axis, thereby reducing cancer cell invasiveness. mdpi.commdpi.com
RAS/RAF/ERK Signaling: This pathway is another cornerstone of cancer cell proliferation. Vimentin has been shown to interact with 14-3-3 proteins, which in turn regulate the Raf kinase. This interaction can shield Raf from sequestration, thus maintaining the pro-proliferative signal flow through the RAS/RAF/ERK pathway. mdpi.com Targeting vimentin could disrupt this scaffolding function, leading to the inhibition of this key oncogenic pathway.
NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Vimentin has been identified as a novel regulator of NF-κB activation. plos.org In the context of cancer, chronic NF-κB activity promotes inflammation and cell survival. By modulating vimentin, it may be possible to control NF-κB activation, thereby reducing tumor-associated inflammation and enhancing cancer cell susceptibility to apoptosis. plos.orgresearchgate.net
TGF-β and EMT Transcription Factors: The transforming growth factor-beta (TGF-β) signaling pathway is a primary inducer of EMT. TGF-β stimulation enhances the promoter activity of the vimentin gene. imrpress.com Vimentin expression is a hallmark of EMT, and its upregulation is often driven by transcription factors like Snail and Slug. nih.govmdpi.com Targeting vimentin itself or the upstream TGF-β pathway could reverse the mesenchymal phenotype, making cancer cells less invasive. imrpress.com
Autoimmune and Inflammatory Pathways
While vimentin is essential for a proper immune response, it can also become an autoantigen, particularly when subjected to post-translational modifications like citrullination, leading to autoimmune diseases. nih.govnih.gov
Autoantigen Presentation and Immune Complex Formation: In diseases like rheumatoid arthritis, citrullinated vimentin is recognized by autoantibodies (anti-MCV antibodies). nih.govautoimmun.ru These antibodies can form immune complexes that deposit in tissues, such as the synovium, activating complement and Fcγ receptors on immune cells. jci.org This triggers a vicious cycle of inflammation and tissue damage. jci.org Blocking the interaction between modified vimentin and the immune system presents a direct therapeutic mechanism.
Inflammasome Regulation: Vimentin plays a role in regulating the NLRP3 inflammasome, a multi-protein complex that triggers the production of potent pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Vimentin-deficient models show protection against certain types of acute lung injury, suggesting that targeting vimentin could dampen the excessive inflammatory response mediated by the inflammasome. nih.gov
Leukocyte Migration and Adhesion: As a key cytoskeletal component in leukocytes, vimentin is critical for their migration, attachment to the endothelium, and transmigration into tissues. nih.gov The phosphorylation of vimentin is required for efficient leukocyte transendothelial migration. nih.gov Targeting these vimentin-dependent mechanical processes could limit the infiltration of inflammatory cells into tissues, thereby alleviating inflammation in autoimmune conditions.
Infectious Disease Pathways
Extracellular vimentin on the surface of host cells can be co-opted by pathogens to facilitate infection.
Pathogen Receptor Function: Cell surface vimentin acts as a receptor or co-receptor for various pathogens, including meningitic Escherichia coli K1 and Listeria monocytogenes. plos.orgnih.gov The interaction between a bacterial protein (e.g., IbeA from E. coli) and the head domain of vimentin can trigger signaling pathways, such as NF-κB activation, that promote bacterial invasion of host barriers like the blood-brain barrier. plos.org Developing agents that block this vimentin-pathogen interaction could serve as a novel anti-infective strategy by preventing the initial entry of bacteria into host cells.
Compound Names Mentioned in Research
Q & A
What experimental models are most suitable for studying the biological activity of vimentin (177-185)?
Classification: Basic
Methodological Answer:
In vitro models (e.g., immortalized cell lines like HeLa or HEK293) are ideal for preliminary studies due to their scalability and controlled conditions. For mechanistic insights, use siRNA-mediated vimentin knockdown or CRISPR-Cas9 knockout models to assess peptide-specific effects . In vivo models (e.g., murine tumor xenografts) should be selected based on tissue-specific vimentin expression profiles. Ensure reproducibility by adhering to detailed experimental protocols, including buffer composition, incubation times, and temperature controls .
How can researchers validate the purity and structural identity of synthesized vimentin (177-185) peptides?
Classification: Basic
Methodological Answer:
Employ tandem mass spectrometry (LC-MS/MS) for sequence verification and HPLC with UV/Vis detection (≥95% purity threshold) . For structural confirmation, use circular dichroism (CD) spectroscopy to assess secondary structure in solution. Cross-validate with nuclear magnetic resonance (NMR) if solubility permits. Document batch-to-batch variability and include raw chromatograms/spectra in supplementary materials .
How should conflicting data on vimentin (177-185)'s role in metastasis be resolved?
Classification: Advanced
Methodological Answer:
Systematically evaluate methodological differences across studies:
- Compare cell lines (e.g., epithelial vs. mesenchymal origins) and assay endpoints (e.g., migration vs. invasion assays) .
- Control for peptide stability (e.g., protease degradation in serum-containing media) using stability assays .
- Perform meta-analyses of published datasets (e.g., GEO or PRIDE repositories) to identify consensus pathways. Reconcile contradictions via orthogonal methods (e.g., CRISPR interference followed by transcriptomic profiling) .
What strategies optimize vimentin (177-185) solubility for functional assays?
Classification: Advanced
Methodological Answer:
Test solubility in buffers with varying pH (6.5–8.0), ionic strength (50–200 mM NaCl), and detergents (e.g., 0.01% Tween-20). Use dynamic light scattering (DLS) to monitor aggregation. For refractory peptides, consider site-specific modifications (e.g., D-amino acid substitutions or PEGylation) while verifying retained bioactivity via competitive ELISA .
Which techniques are recommended for detecting vimentin (177-185)-protein interactions?
Classification: Basic
Methodological Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements (KD). For high-throughput screening, apply AlphaScreen or fluorescence polarization (FP) assays. Validate hits with co-immunoprecipitation (Co-IP) followed by western blotting. Include negative controls (e.g., scrambled peptides) to rule out nonspecific binding .
How to design interdisciplinary studies linking vimentin (177-185) to immunomodulation?
Classification: Advanced
Methodological Answer:
Integrate single-cell RNA sequencing (scRNA-seq) of immune cells (e.g., TAMs or dendritic cells) exposed to the peptide. Pair with multiplex cytokine profiling (Luminex or Olink) to map signaling cascades. Collaborate with computational biologists to build interaction networks using tools like STRING or Cytoscape .
What statistical methods are appropriate for quantifying vimentin (177-185) expression levels?
Classification: Basic
Methodological Answer:
For qPCR data, use the ΔΔCt method with normalization to housekeeping genes (e.g., GAPDH). For immunohistochemistry, apply H-score systems or digital image analysis (e.g., QuPath). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) rather than relying solely on p-values .
How can researchers address batch-dependent variability in vimentin (177-185) bioactivity?
Classification: Advanced
Methodological Answer:
Implement quality control (QC) protocols:
- Pre-screen batches via dose-response curves (IC50/EC50 comparisons).
- Use internal reference standards (e.g., a stabilized aliquot stored at -80°C) for normalization .
- Apply machine learning (e.g., PCA) to identify critical QC parameters (e.g., solubility, endotoxin levels).
What ethical considerations apply when using animal models to study vimentin (177-185)?
Classification: Advanced
Methodological Answer:
Follow the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Minimize sample sizes via power analysis.
- Use non-invasive imaging (e.g., bioluminescence) to reduce sacrifice timepoints.
- Adhere to ARRIVE 2.0 guidelines for reporting and obtain approval from institutional animal care committees (IACUC) .
How to structure a manuscript focusing on vimentin (177-185) for high-impact journals?
Classification: Basic
Methodological Answer:
Emphasize novelty in the abstract (e.g., "first evidence of X mechanism"). In methods, detail peptide synthesis protocols, including resin type and cleavage conditions. Use subheadings in results to separate biochemical, cellular, and in vivo findings. Discuss limitations (e.g., peptide stability in vivo) and propose follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
